molecular formula C15H18N4S B2477995 3-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole CAS No. 2034454-35-6

3-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole

Cat. No. B2477995
CAS RN: 2034454-35-6
M. Wt: 286.4
InChI Key: KHLBQFJLRMJPCH-UHFFFAOYSA-N
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Description

The compound “3-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole” is a complex organic molecule. It contains a benzyl group, a hexahydropyrrolo[3,4-c]pyrrole moiety, and a thiadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole ring is a five-membered aromatic heterocycle, which includes a nitrogen atom . The thiadiazole ring is a heterocyclic compound containing sulfur and nitrogen .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The pyrrole ring, for example, is aromatic and thus relatively stable, but can undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall size and shape of the molecule, and the types of atoms present would all influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Chemistry and Properties of Thiadiazole Derivatives

Thiadiazoles are a significant class of heterocyclic compounds known for their versatile applications in organic synthesis, pharmaceuticals, and biological activities. They serve as oxidation inhibitors, cyanine dyes, metal chelating agents, and anti-corrosion agents. The broad spectrum of thiadiazole chemistry's applications has driven global research efforts to explore and develop new thiadiazole compounds, emphasizing the synthesis strategies, techniques, and their diverse biological activities. This exploration aims to enhance the efficacy and safety of thiadiazole-based agents (Asif, 2016).

Biomedical Applications of Thiadiazole Derivatives

The recent study of thiadiazole derivatives highlights their significant biological activities, including antimicrobial, anti-inflammatory, antitubercular, antidiabetic, diuretic, antidepressant, radioprotective, anti-leishmanial, and cytotoxic activities. This review also discusses the structure-activity relationship (SAR) of potent compounds, acting as a critical tool for medicinal chemists to develop newer thiadiazole-based compounds. These compounds are envisioned as better agents in terms of efficacy and safety, showcasing the therapeutic potential of thiadiazole derivatives in modern medicine (Alam, 2018).

Synthesis and Pharmacological Activities of Thiadiazole Derivatives

1,3,4-Thiadiazole and its derivatives have garnered attention due to their extensive pharmacological activities, attributed to the presence of the toxophoric N2C2S moiety. These compounds exhibit anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The development of hybrid molecules combining different molecules in one frame may lead to compounds with interesting biological profiles, indicating the importance of 1,3,4-thiadiazole derivatives in drug discovery and their potential as lead compounds for new therapeutic agents (Mishra et al., 2015).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the exact mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its reactivity, studying its physical and chemical properties, and exploring potential uses in fields like medicine or materials science .

properties

IUPAC Name

3-(2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,2,5-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4S/c1-2-4-12(5-3-1)7-18-8-13-10-19(11-14(13)9-18)15-6-16-20-17-15/h1-6,13-14H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHLBQFJLRMJPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1CC3=CC=CC=C3)C4=NSN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole

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